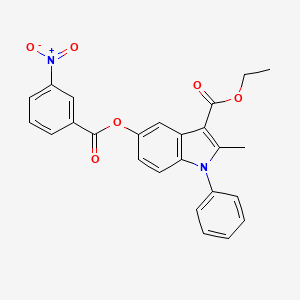
2-(Bromomethyl)-6-phenyloxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bromomethyl)-6-phenyloxane: is an organic compound that belongs to the class of oxanes, which are six-membered cyclic ethers. This compound features a bromomethyl group attached to the second carbon and a phenyl group attached to the sixth carbon of the oxane ring. The presence of both bromomethyl and phenyl groups makes it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
-
Bromomethylation of 6-phenyloxane:
Starting Material: 6-phenyloxane
Reagents: N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN)
Conditions: The reaction is typically carried out in an inert solvent like carbon tetrachloride at elevated temperatures (around 70-80°C) to facilitate the formation of the bromomethyl group.
-
Industrial Production Methods:
- Industrial production of 2-(Bromomethyl)-6-phenyloxane may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of temperature, reagent addition, and reaction time is common in large-scale production.
Análisis De Reacciones Químicas
Types of Reactions:
-
Nucleophilic Substitution:
Reagents: Nucleophiles such as amines, thiols, or alkoxides
Conditions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Products: Substituted oxanes where the bromine atom is replaced by the nucleophile.
-
Oxidation:
Reagents: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Conditions: Reactions are usually performed in acidic or basic aqueous solutions.
Products: Oxidized derivatives of the oxane ring, potentially leading to the formation of carboxylic acids or ketones.
-
Reduction:
Reagents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Conditions: Typically carried out in anhydrous solvents such as ether or tetrahydrofuran (THF).
Products: Reduced forms of the oxane ring, possibly leading to alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry:
Intermediate in Organic Synthesis: 2-(Bromomethyl)-6-phenyloxane is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology:
Bioconjugation: The bromomethyl group can be used to attach the oxane ring to biomolecules, facilitating the study of biological processes.
Medicine:
Drug Development: The compound’s reactivity makes it a valuable intermediate in the synthesis of potential therapeutic agents.
Industry:
Polymer Chemistry: It can be used in the modification of polymers to introduce functional groups that enhance material properties.
Mecanismo De Acción
The mechanism of action of 2-(Bromomethyl)-6-phenyloxane primarily involves its reactivity as an electrophile due to the presence of the bromomethyl group. This allows it to participate in nucleophilic substitution reactions, where nucleophiles attack the carbon attached to the bromine atom, leading to the formation of new bonds. The phenyl group can also influence the reactivity and stability of the compound through resonance and inductive effects.
Comparación Con Compuestos Similares
- 2-(Bromomethyl)-6-methylpyridine
- 2-(Bromomethyl)naphthalene
- 2-(Bromomethyl)benzonitrile
Comparison:
- Reactivity: 2-(Bromomethyl)-6-phenyloxane is unique due to the presence of both a bromomethyl and a phenyl group, which can influence its reactivity compared to other bromomethyl compounds.
- Applications: While similar compounds may also be used in organic synthesis, the specific structure of this compound makes it particularly useful in the synthesis of heterocyclic compounds and in bioconjugation applications.
Propiedades
IUPAC Name |
2-(bromomethyl)-6-phenyloxane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO/c13-9-11-7-4-8-12(14-11)10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPVIOHLTPDFIEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC(C1)C2=CC=CC=C2)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[6-({[(3-methoxypropyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide](/img/structure/B2721570.png)
![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2721574.png)
![Methyl 4-[(3-chloro-4-methoxyphenyl)amino]-6-methylquinoline-2-carboxylate](/img/structure/B2721575.png)
![3-chloro-2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine](/img/structure/B2721576.png)


![2-Methyl-5-[(pyrrolidin-2-yl)methoxy]-1,3,4-thiadiazole](/img/structure/B2721581.png)

![4-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B2721586.png)
![6-{[4-(2,5-dimethylphenyl)-5-(prop-2-en-1-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2721587.png)
![1-cyclopropanecarbonyl-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine](/img/structure/B2721588.png)


![4-(2-methoxyphenoxy)-N-[4-(piperidin-1-yl)phenyl]butanamide](/img/structure/B2721592.png)
